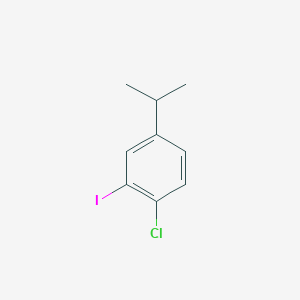
1-Chloro-2-iodo-4-isopropylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Chloro-2-iodo-4-isopropylbenzene is a chemical compound with the molecular formula C9H10ClI. It has a molecular weight of 280.54 . It is a liquid at room temperature and is stored at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of similar compounds often involves electrophilic aromatic substitution . For instance, 1-Benzyloxy-2-iodo-4-tert-octylbenzene was synthesized from 4-tert-octylphenol via bromination, benzyl protection, and halogen exchange reaction . The effects of solvents and ligands in the halogen exchange reaction were studied in detail .Molecular Structure Analysis
The molecular structure of 1-Chloro-2-iodo-4-isopropylbenzene can be represented by the InChI code: 1S/C9H10ClI/c1-6(2)8-4-3-7(10)5-9(8)11/h3-6H,1-2H3 .Chemical Reactions Analysis
The chemical reactions of 1-Chloro-2-iodo-4-isopropylbenzene likely involve electrophilic aromatic substitution . This process typically involves the formation of a sigma-bond to the benzene ring by an electrophile, generating a positively charged intermediate. This intermediate then undergoes a fast step where a proton is removed, yielding a substituted benzene ring .Physical And Chemical Properties Analysis
1-Chloro-2-iodo-4-isopropylbenzene is a liquid at room temperature . It has a molecular weight of 280.54 and is stored at temperatures between 2-8°C .Mechanism of Action
Target of Action
1-Chloro-2-iodo-4-isopropylbenzene is a derivative of benzene, a cyclic compound with a conjugated pi electron system . The primary targets of this compound are likely to be other organic compounds that can undergo electrophilic aromatic substitution .
Mode of Action
The compound interacts with its targets through a mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile (in this case, 1-Chloro-2-iodo-4-isopropylbenzene) forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The exact biochemical pathways affected by 1-Chloro-2-iodo-4-isopropylbenzene would depend on the specific targets and the context in which it is used. It’s known that benzene derivatives can undergo electrophilic aromatic substitution, which is a key reaction in many biochemical pathways .
Result of Action
The molecular and cellular effects of 1-Chloro-2-iodo-4-isopropylbenzene’s action would depend on the specific targets and the context in which it is used. Given its chemical structure and reactivity, it could potentially lead to the formation of substituted benzene rings in target molecules .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals could influence the action, efficacy, and stability of 1-Chloro-2-iodo-4-isopropylbenzene. For instance, certain conditions might favor the electrophilic aromatic substitution reaction, thereby influencing the compound’s mode of action .
Safety and Hazards
properties
IUPAC Name |
1-chloro-2-iodo-4-propan-2-ylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClI/c1-6(2)7-3-4-8(10)9(11)5-7/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUGFZBYDYNFBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)Cl)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClI |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-iodo-4-isopropylbenzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

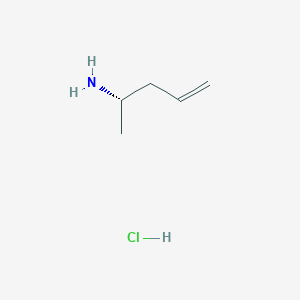
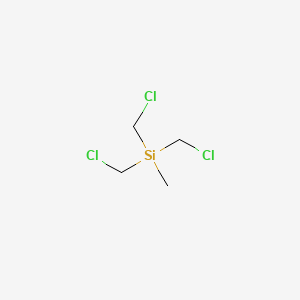
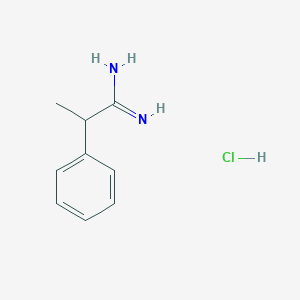
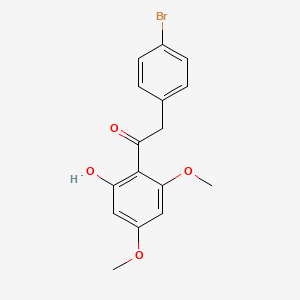
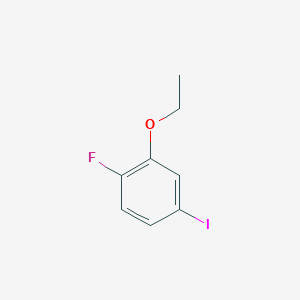
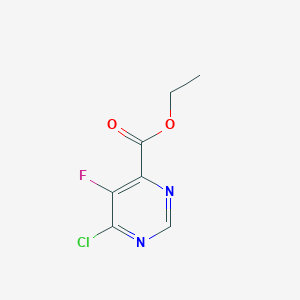
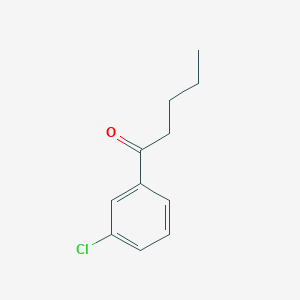
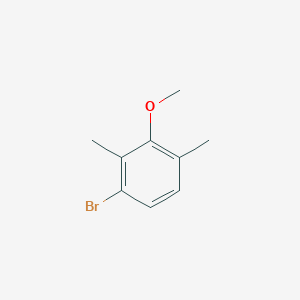
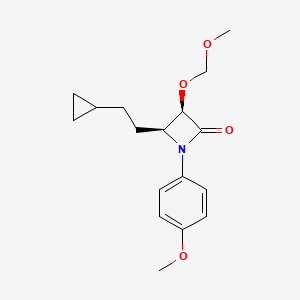
![4-Fluorobicyclo[2.2.2]octan-1-ol, 95%](/img/structure/B6307454.png)
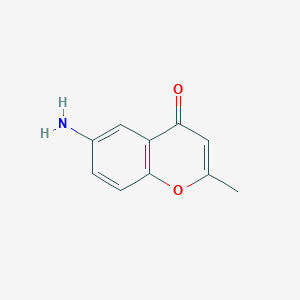

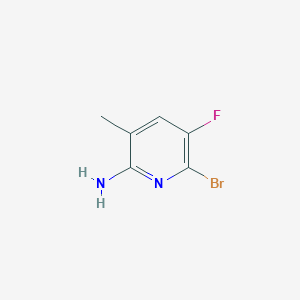
![4-[1-(Boc-amino)cyclopropyl]phenol](/img/structure/B6307485.png)